molecular formula C28H20O3 B12897466 Ethanone, 1-(6-hydroxy-2,3-diphenyl-5-benzofuranyl)-2-phenyl- CAS No. 113769-36-1

Ethanone, 1-(6-hydroxy-2,3-diphenyl-5-benzofuranyl)-2-phenyl-

Cat. No.: B12897466
CAS No.: 113769-36-1
M. Wt: 404.5 g/mol
InChI Key: VPIGZMIDXDMVSP-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with hydroxy and phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of hydroxy and phenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-1-phenylethanone
  • 3-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone
  • 4-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-3-phenylethanone

Uniqueness

1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, highlighting its importance in scientific research.

Properties

CAS No.

113769-36-1

Molecular Formula

C28H20O3

Molecular Weight

404.5 g/mol

IUPAC Name

1-(6-hydroxy-2,3-diphenyl-1-benzofuran-5-yl)-2-phenylethanone

InChI

InChI=1S/C28H20O3/c29-24(16-19-10-4-1-5-11-19)22-17-23-26(18-25(22)30)31-28(21-14-8-3-9-15-21)27(23)20-12-6-2-7-13-20/h1-15,17-18,30H,16H2

InChI Key

VPIGZMIDXDMVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C3C(=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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